Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, also known as METHYL 4-CHLORO-7-AZAINDOLE-3-CARBOXYLATE, is a chemical compound that has been found to have potent activities against the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound interacts with its targets, inhibiting the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may interact with these enzymes and potentially other biomolecules.
Cellular Effects
It has been reported that a similar compound, referred to as compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is known that similar compounds inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition occurs through binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Temporal Effects in Laboratory Settings
It has been reported that a similar compound, referred to as compound 4h, significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Dosage Effects in Animal Models
It has been reported that a similar compound, referred to as compound 14c, showed high total clearance and low oral bioavailability in rats .
Metabolic Pathways
It is known that similar compounds are involved in the FGFR signaling pathway .
Transport and Distribution
It is known that similar compounds are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Subcellular Localization
It is known that similar compounds are involved in signal transduction pathways that regulate various cellular processes .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLBKHKYNYEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858651 | |
Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-82-0 | |
Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.